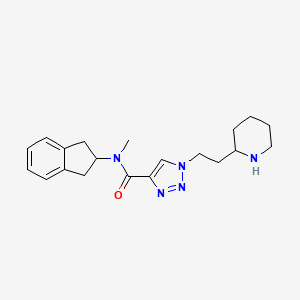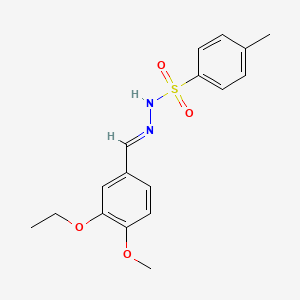![molecular formula C11H11BrN2S B5600258 2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5600258.png)
2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole is a useful research compound. Its molecular formula is C11H11BrN2S and its molecular weight is 283.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.98263 g/mol and the complexity rating of the compound is 195. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Bioactivity and Antimicrobial Properties
A series of benzimidazole derivatives, including compounds related to "2-[(4-bromobenzyl)thio]-1-methyl-1H-imidazole," have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Notably, some derivatives displayed potent ABTS scavenging activities and demonstrated effective antimicrobial properties against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015). Another study focused on the synthesis and antimicrobial activities of novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives, showing promising results against various bacterial and fungal strains (Kaneria et al., 2016).
Catalysis and Synthetic Applications
Research on imidazolium salt derivatives, including those structurally related to "this compound," has led to the development of novel catalysts and ligands for homogeneous catalysis. For example, the synthesis of N-heterocyclic carbene–silver complexes offers a new class of ligands for catalyzing C−N coupling reactions, demonstrating the potential of imidazole derivatives in facilitating chemical transformations (César, Bellemin-Laponnaz, & Gade, 2002).
Structural and Charge Density Analysis
Imidazole derivatives, including those with bromobenzyl groups, have been the subject of detailed structural and quantum chemical analyses. Studies have explored the nature and strength of intermolecular interactions within these molecules, using tools like Hirshfeld fingerprint plots and Quantum Theory of Atoms in Molecules (QTAIM) analysis. Such research contributes to a deeper understanding of the physical and chemical properties of imidazole-based compounds (Sowmya et al., 2020).
Ferroelectricity and Antiferroelectricity
Imidazole units, by virtue of their proton donor and acceptor sites, have been found to form dipolar chains that exhibit electric bistability, leading to applications in ferroelectric and antiferroelectric materials. This remarkable property opens avenues for the development of lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).
Electrolyte for Fuel Cells
The role of imidazole and 1-methyl imidazole in enhancing the conductivity of polybenzimidazole membranes doped with phosphoric acid has been investigated for applications in high-temperature proton-conducting polymer electrolytes for fuel cells. This research highlights the potential of imidazole derivatives in energy conversion technologies (Schechter & Savinell, 2002).
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-methylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c1-14-7-6-13-11(14)15-8-9-2-4-10(12)5-3-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBLDRIHTQVEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2,4-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5600179.png)
![4-(1,3-dioxoisoindol-2-yl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-3-phenylbutanamide](/img/structure/B5600181.png)


![N-[4-({5-[(E)-(HYDROXYIMINO)METHYL]-2-METHOXYPHENYL}METHOXY)PHENYL]ACETAMIDE](/img/structure/B5600234.png)
![2-hydroxy-5-nitro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide](/img/structure/B5600241.png)
![4-[6-amino-2-(butylthio)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B5600248.png)
![1'-allylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5600262.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5600263.png)
![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5600268.png)
![N-[(E)-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2-oxo-2-piperidin-1-ylacetamide](/img/structure/B5600269.png)
![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-2-(ethylamino)-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5600281.png)

![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-furoate](/img/structure/B5600291.png)
